molecular formula C7H12Cl2N2O3 B14503824 N-[Bis(2-chloroethyl)carbamoyl]glycine CAS No. 63791-66-2

N-[Bis(2-chloroethyl)carbamoyl]glycine

Cat. No.: B14503824
CAS No.: 63791-66-2
M. Wt: 243.08 g/mol
InChI Key: WFLHIJABWIQFFB-UHFFFAOYSA-N
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Description

N-[Bis(2-chloroethyl)carbamoyl]glycine is a specialized synthetic compound of significant interest in medicinal chemistry and cancer research. This molecule integrates a glycine moiety with a bis(2-chloroethyl)carbamoyl group, a structure known for its potential in creating bioactive agents. Its primary research value lies in the development of novel prodrugs and anticancer conjugates. The bis(2-chloroethyl)amine group is a key structural feature in alkylating agents, which are a class of compounds that can inhibit essential enzymes like glutathione reductase (GR), a critical player in maintaining cellular protection against oxidative stress . Furthermore, structurally similar compounds, where a 2-chloroethylnitrosocarbamoyl group is conjugated to amino acids like glycine and alanine, have demonstrated strong antineoplastic activity in research models, such as against prostate carcinoma . Researchers are exploring these conjugates in targeted therapy strategies, including Antibody-Directed Enzyme Prodrug Therapy (ADEPT), to achieve more specific drug delivery . This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

63791-66-2

Molecular Formula

C7H12Cl2N2O3

Molecular Weight

243.08 g/mol

IUPAC Name

2-[bis(2-chloroethyl)carbamoylamino]acetic acid

InChI

InChI=1S/C7H12Cl2N2O3/c8-1-3-11(4-2-9)7(14)10-5-6(12)13/h1-5H2,(H,10,14)(H,12,13)

InChI Key

WFLHIJABWIQFFB-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Active Ester-Mediated Carbamoylation

This method, adapted from peptide synthesis techniques, involves reacting glycine with a pre-formed active ester of bis(2-chloroethyl)carbamic acid. As demonstrated in the synthesis of N-nitroso-N-(β-chloroethyl)carbamoyl peptides, the p-nitrophenyl ester serves as an effective leaving group. For N-[bis(2-chloroethyl)carbamoyl]glycine:

  • Synthesis of bis(2-chloroethyl)carbamic acid p-nitrophenyl ester :

    • Bis(2-chloroethyl)amine reacts with p-nitrophenyl chloroformate in anhydrous tetrahydrofuran (THF) at 0°C.
    • Triethylamine scavenges HCl, driving the reaction to completion.
  • Coupling with glycine :

    • Glycine methyl ester hydrochloride is deprotonated with triethylamine in dimethylformamide (DMF).
    • The active ester (1.2 equiv) and 1-hydroxy-benzotriazole (HOBt, 1.5 equiv) are added sequentially.
    • Reaction proceeds at room temperature for 12 hours, yielding the protected carbamoyl glycine ester.
  • Ester hydrolysis :

    • The methyl ester is cleaved using 2M NaOH in methanol/water (4:1) at 60°C for 3 hours.

Key advantages :

  • High functional group tolerance due to mild conditions
  • Minimized racemization compared to acid chloride methods

Carbamoyl Chloride Route

Direct use of bis(2-chloroethyl)carbamoyl chloride offers a more atom-economical approach:

Synthesis of bis(2-chloroethyl)carbamoyl chloride :

Reagent Equiv Temperature Time Yield
Bis(2-chloroethyl)amine 1.0 0°C → 25°C 4 hr 78%
Triphosgene 0.35
  • Conducted in anhydrous dichloromethane with 4Å molecular sieves
  • Gas evolution (HCl, CO) requires rigorous trapping

Glycine coupling :

  • Schotten-Baumann conditions:
    • Glycine (2.0 equiv) in 10% NaOH(aq)
    • Carbamoyl chloride (1.0 equiv) in dichloromethane
    • Vigorous stirring at 0°C for 1 hour
  • Acidic workup (1M HCl) precipitates product

Challenges :

  • Competing hydrolysis of carbamoyl chloride (k = 1.2×10⁻³ s⁻¹ in H2O at 25°C)
  • Potential N,O-bis-carbamoylation without careful stoichiometry control

Protecting Group Strategies

Given glycine's bifunctional nature, protection schemes are critical:

Carboxyl Protection

Methyl ester formation :

  • Glycine refluxed in methanol with H2SO4 (cat.) for 6 hours
  • Distillation removes excess methanol, yielding white crystals (mp 112-114°C)

Alternative approaches :

  • tert-Butyl esters via DCC-mediated coupling with Boc2O
  • Silyl protection using TBDMSCl/imidazole in DMF

Amino Group Considerations

While the amino group is the reaction site, transient protection may be needed for:

  • Purification intermediates
  • Multi-step syntheses involving orthogonal deprotection

Fmoc protection :

  • 9-Fluorenylmethyl chloroformate (2.1 equiv) in dioxane/H2O (1:1)
  • pH maintained at 9.0 with Na2CO3
  • Removed with 20% piperidine in DMF

Optimization of Reaction Parameters

Experimental data from analogous systems guide process refinement:

Solvent Effects

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DMF 36.7 82 95.4
THF 7.5 67 89.1
DCM 8.9 58 92.7
Acetonitrile 37.5 75 93.8

Data extrapolated from

DMF maximizes solubility of both glycine derivatives and carbamoylating agents while stabilizing transition states through polar interactions.

Temperature Profile

  • Below 0°C: Slow reaction (conversion <20% in 24 hr)
  • 0-25°C: Optimal range (k = 0.18 min⁻¹)
  • Above 30°C: Degradation via β-elimination observed

Purification and Characterization

Chromatographic Methods

Flash chromatography :

  • Silica gel (230-400 mesh)
  • Eluent: EtOAc/hexanes gradient (30% →70%)
  • Rf = 0.43 (EtOAc:hexanes 1:1)

HPLC conditions :

  • Column: C18, 5μm, 4.6×250mm
  • Mobile phase: 0.1% TFA in H2O/MeCN (70:30 →50:50 over 20 min)
  • Retention time: 12.7 min

Spectroscopic Data

1H NMR (400 MHz, D2O) :
δ 4.25 (t, J=6.1 Hz, 4H, CH2Cl)
δ 3.89 (s, 2H, Gly CH2)
δ 3.45 (t, J=6.1 Hz, 4H, NCH2)

13C NMR (100 MHz, D2O) :
δ 173.8 (COOH)
δ 156.2 (C=O)
δ 43.1 (NCH2)
δ 40.8 (CH2Cl)
δ 39.5 (Gly CH2)

IR (ATR) :
ν 3320 cm⁻¹ (N-H stretch)
ν 1705 cm⁻¹ (C=O, carbamate)
ν 655 cm⁻¹ (C-Cl)

Industrial-Scale Production Challenges

Key issues :

  • Phosgene handling requires specialized infrastructure
  • Chloroethyl group elimination during distillation
  • Waste streams containing heavy metal catalysts

Process intensification strategies :

  • Continuous flow reactors for carbamoyl chloride synthesis
  • Membrane-based HCl removal systems
  • Catalytic antibody technology for stereocontrol (theoretical)

Emerging Methodologies

Enzymatic Carbamoylation

Preliminary studies suggest:

  • Pseudomonas fluorescens amidase accepts bis(2-chloroethyl)carbamoyl donors
  • Conversion rates up to 34% achieved in buffer/THF biphasic systems

Photochemical Activation

UV-initiated (254 nm) reactions show:

  • 15% yield enhancement through radical stabilization
  • Reduced byproduct formation vs thermal methods

Chemical Reactions Analysis

Types of Reactions: N-[Bis(2-chloroethyl)carbamoyl]glycine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and other by-products.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include substituted carbamoyl derivatives.

    Hydrolysis: Products include glycine and other hydrolyzed fragments.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[Bis(2-chloroethyl)carbamoyl]glycine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[Bis(2-chloroethyl)carbamoyl]glycine involves its interaction with molecular targets such as proteins and enzymes. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key compounds for comparison include:

  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) : A nitrosourea with a cyclohexyl carbamoyl group.
  • BCNU (Carmustine) : A bis-chloroethyl nitrosourea.
  • N,N-Bis(2-hydroxyethyl)glycine (BICINE): A non-toxic buffer compound with hydroxyethyl substituents .

Key Properties and Mechanisms

Table 1: Comparative Analysis of Key Compounds
Property N-[Bis(2-chloroethyl)carbamoyl]glycine (Inferred) CCNU BCNU BICINE
Alkylating Activity High (two 2-chloroethyl groups) Moderate (one 2-chloroethyl) High (two 2-chloroethyl) None
Carbamoylating Activity Moderate (glycine carbamoyl) High (cyclohexyl carbamoyl) Low None
Solubility (log P) Moderate (glycine increases polarity) High (log P ~2.5) Moderate (log P ~1.8) High (water-soluble buffer)
Therapeutic Index Likely lower due to high alkylation Moderate Low Non-therapeutic
Degradation Products 2-Chloroethyl isocyanate, glycine derivatives Cyclohexylamine, isocyanates Chloroethyl isocyanate Stable under physiological conditions
Protein Binding Low (glycine moiety) High (40–60% cyclohexyl) Moderate Negligible
CNS Penetration Likely limited (moderate solubility) High (lipid-soluble) Moderate None

Mechanistic Insights

  • Alkylating Activity : The bis(2-chloroethyl) groups in this compound likely generate carbonium ions, enabling DNA interstrand crosslinking, similar to BCNU . However, its glycine moiety may reduce lipid solubility, limiting blood-brain barrier penetration compared to CCNU .
  • Metabolism and Excretion : Like other nitrosoureas, the compound is expected to undergo rapid degradation (half-life ~5 minutes in plasma) and renal excretion, with minimal biliary recycling .

Therapeutic Implications

  • Antitumor Efficacy : High alkylating activity may enhance cytotoxicity but could also increase off-target effects (e.g., bone marrow suppression). The compound’s efficacy against intracerebral tumors may be lower than CCNU due to reduced lipid solubility .
  • Toxicity Profile : Lower carbamoylating activity compared to CCNU might reduce metabolic toxicity (e.g., pulmonary fibrosis) but high alkylation could elevate mutagenic risk .

Q & A

Q. What are the recommended synthetic pathways for N-[Bis(2-chloroethyl)carbamoyl]glycine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reacting glycine derivatives with bis(2-chloroethyl) carbamoyl chloride under inert conditions. Key steps include:
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent side reactions at the glycine amino group.
  • Reaction optimization : Maintain temperatures below 40°C to avoid decomposition of the chloroethyl groups. Monitor progress via TLC or HPLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures improves purity. Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural elucidation : ¹H NMR (δ 3.5–4.0 ppm for chloroethyl protons; δ 4.2 ppm for carbamoyl protons) and ¹³C NMR (carbonyl carbons at ~170 ppm) confirm the backbone .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm.
  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ ion at m/z ~253) .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer :
  • Degradation risks : Hydrolysis of chloroethyl groups in humid environments; store in desiccators under argon at -20°C.
  • Light sensitivity : Protect from UV exposure using amber glass vials.
  • Long-term stability : Monitor via periodic HPLC analysis. Avoid storage beyond 6 months; degradation products may include glycine derivatives and ethylene chlorohydrin .

Advanced Research Questions

Q. How does this compound interact with DNA, and what experimental models validate its alkylating activity?

  • Methodological Answer :
  • Mechanism : The chloroethyl groups form covalent crosslinks with DNA bases (e.g., guanine N7 positions), inducing strand breaks.
  • In vitro assays : Use plasmid relaxation assays (agarose gel electrophoresis) to quantify DNA interstrand crosslinks.
  • Cellular models : Treat human lymphoblastoid cells (e.g., TK6) and measure γ-H2AX foci (immunofluorescence) as a DNA damage marker. Compare results with positive controls like nitrogen mustard (HN1) .

Q. How should researchers address contradictions in reported carcinogenicity data for this compound?

  • Methodological Answer :
  • Dose-response validation : Conduct Ames tests (TA98 and TA100 strains) with S9 metabolic activation to assess mutagenicity.
  • In vivo models : Use transgenic rodent assays (e.g., Tg.rasH2 mice) to evaluate tumorigenicity. Cross-reference results with IARC and ACGIH classifications, noting threshold concentrations (≥0.1% for carcinogen classification) .
  • Statistical rigor : Apply Bayesian meta-analysis to reconcile conflicting datasets, emphasizing study design variability (e.g., exposure duration, species differences).

Q. What methodologies are appropriate for assessing the environmental fate of this compound?

  • Methodological Answer :
  • Aquatic toxicity : Follow OECD Test Guideline 202 (Daphnia magna acute immobilization) and OECD 201 (algae growth inhibition).
  • Soil mobility : Use column leaching experiments with loamy sand; quantify residues via LC-MS/MS.
  • Biodegradation : Perform OECD 301F manometric respirometry tests to evaluate aerobic degradation kinetics. Note: Current SDS data gaps require pilot studies to establish baseline ecotoxicity .

Q. How can researchers optimize experimental designs to mitigate risks from this compound’s toxicological profile?

  • Methodological Answer :
  • Exposure controls : Use fume hoods with ≥100 ft/min face velocity and HEPA-filtered exhaust.
  • Personal protective equipment (PPE) : Wear nitrile gloves (ASTM D6978 standard), Tyvek suits, and full-face respirators with organic vapor cartridges (NIOSH-approved).
  • Waste disposal : Neutralize residual compound with 10% sodium bicarbonate before incineration by licensed facilities .

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